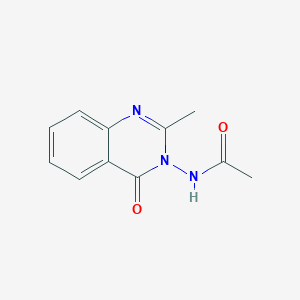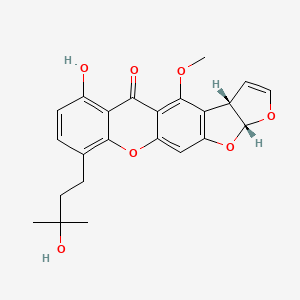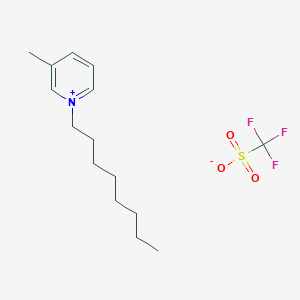
Acetic acid--cyclohexylsilanetriol (3/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid–cyclohexylsilanetriol (3/1) is a compound that combines acetic acid and cyclohexylsilanetriol in a 3:1 ratio Acetic acid is a well-known organic acid with the chemical formula CH₃COOH, commonly found in vinegar Cyclohexylsilanetriol is a silicon-based compound with three hydroxyl groups attached to a cyclohexyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–cyclohexylsilanetriol (3/1) typically involves the reaction of cyclohexyltrichlorosilane with acetic acid in the presence of a catalyst. The reaction proceeds as follows: [ \text{C}6\text{H}{11}\text{SiCl}_3 + 3 \text{CH}_3\text{COOH} \rightarrow \text{C}6\text{H}{11}\text{Si(OH)}_3 + 3 \text{CH}_3\text{COCl} ] This reaction is usually carried out under controlled temperature and pressure conditions to ensure complete conversion and high yield.
Industrial Production Methods
In an industrial setting, the production of acetic acid–cyclohexylsilanetriol (3/1) involves large-scale reactors where cyclohexyltrichlorosilane and acetic acid are mixed in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The final product is purified through recrystallization or other purification techniques to achieve the required purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid–cyclohexylsilanetriol (3/1) undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of acetic acid and cyclohexylsilanetriol.
Condensation: It can undergo condensation reactions with other silanol-containing compounds to form siloxane bonds.
Esterification: The acetic acid component can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic catalysts.
Condensation: Requires the presence of a dehydrating agent or catalyst to promote the formation of siloxane bonds.
Esterification: Involves the use of alcohols and acid catalysts such as sulfuric acid or hydrochloric acid.
Major Products Formed
Hydrolysis: Acetic acid and cyclohexylsilanetriol.
Condensation: Siloxane polymers or oligomers.
Esterification: Esters of acetic acid and corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid–cyclohexylsilanetriol (3/1) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and siloxane polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in wound healing and infection control.
Industry: Utilized as a coupling agent in the production of composite materials, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of acetic acid–cyclohexylsilanetriol (3/1) involves its ability to form hydrogen bonds and coordinate with other molecules through its hydroxyl groups. This allows it to interact with various molecular targets and pathways, including:
Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with other molecules, stabilizing complexes and enhancing solubility.
Coordination Chemistry: The silicon atom can coordinate with metal ions, facilitating catalytic reactions and enhancing the reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylsilanetriol: Similar in structure but lacks the acetic acid component.
Acetic Acid: A simple organic acid without the silicon-based component.
Trimethylsilanol: Another silanol compound with different alkyl groups attached to the silicon atom.
Uniqueness
Acetic acid–cyclohexylsilanetriol (3/1) is unique due to its combination of acetic acid and cyclohexylsilanetriol, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
18023-77-3 |
|---|---|
Molekularformel |
C12H26O9Si |
Molekulargewicht |
342.41 g/mol |
IUPAC-Name |
acetic acid;cyclohexyl(trihydroxy)silane |
InChI |
InChI=1S/C6H14O3Si.3C2H4O2/c7-10(8,9)6-4-2-1-3-5-6;3*1-2(3)4/h6-9H,1-5H2;3*1H3,(H,3,4) |
InChI-Schlüssel |
DBXWGQSBQJMBKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C1CCC(CC1)[Si](O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B14169069.png)


![2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14169091.png)

![3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14169101.png)

![6-Chloroimidazo[1,2-A]pyrazine-8-carboxylic acid](/img/structure/B14169110.png)
![[2-(Cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate](/img/structure/B14169112.png)
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14169114.png)
